Lipophilicity and Polarity Differentiation: 6-(4-Isopropylphenyl)pyridin-3-ol vs. 6-Phenylpyridin-3-ol
6-(4-Isopropylphenyl)pyridin-3-ol (target) displays a computed XLogP3-AA of 3.3 and TPSA of 33.1 Ų [1], compared with the unsubstituted phenyl analog 6-phenylpyridin-3-ol (CAS 66131-77-9), which has a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol . The absence of the isopropyl group in the phenyl analog reduces the lipophilic contribution by approximately one log unit (estimated XLogP3 ~2.3 for the phenyl analog, based on the elimination of the isopropyl fragment) and decreases the molecular volume, thereby altering the balance of hydrophobic and polar interactions available for target binding [1]. This differentiation is class-level inference because no direct head-to-head biological comparison has been published for the two compounds [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; TPSA = 33.1 Ų; MW = 213.27 g/mol; HBD = 1; HBA = 2 |
| Comparator Or Baseline | 6-Phenylpyridin-3-ol (unsubstituted phenyl analog): XLogP3 not directly reported but estimated ~2.3; MW = 171.19 g/mol; lacks isopropyl fragment |
| Quantified Difference | XLogP3 difference ≈ +1.0 log unit; MW difference = +42.08 g/mol |
| Conditions | Computed properties (XLogP3-AA, PubChem 2025.09.15 release), no biological assay context available |
Why This Matters
For procurement decisions in CNS or intracellular-targeted programs, the ~1 log-unit lipophilicity increase may affect membrane permeability and off-target binding profiles, making the isopropyl-substituted compound a distinct choice from the unsubstituted phenyl analog.
- [1] PubChem. 6-[4-(1-Methylethyl)phenyl]-3-pyridinol. Compound Summary. CID 83129283. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1555312-42-9 (accessed 2026-05-05). View Source
